Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone
CAS No.:
Cat. No.: VC14816549
Molecular Formula: C18H17FN2O3
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FN2O3 |
|---|---|
| Molecular Weight | 328.3 g/mol |
| IUPAC Name | 1,3-benzodioxol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2 |
| Standard InChI Key | MCOSLRRJMQQCLE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Identity and Molecular Properties
Spectral and Crystallographic Data
X-ray crystallography of structurally analogous compounds reveals key insights:
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Crystal System: Monoclinic
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Space Group: P2₁/c (no. 14)
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Unit Cell Parameters:
The benzo dioxole ring adopts a planar configuration, while the piperazine group exhibits a chair conformation. Intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the lattice .
Structural Analysis and Conformational Features
Benzo dioxole Motif
The benzo dioxole system (C₇H₆O₂) contributes to the compound’s lipophilicity, enhancing blood-brain barrier permeability in preclinical models. Key structural attributes include:
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Bond Angles: O–C–O angle of 109.5°, consistent with sp³ hybridization at the methylenedioxy oxygen atoms .
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Electron Distribution: The dioxole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in target proteins .
4-(4-Fluorophenyl)piperazine Substituent
The piperazine ring, substituted at the 4-position with a fluorophenyl group, introduces basicity (pKa ≈ 8.2) and enables hydrogen bonding via the N–H group. Fluorine’s electronegativity (-I effect) modulates the phenyl ring’s electron density, potentially enhancing receptor selectivity .
Ketone Linker
The central ketone group (C=O) acts as a planar spacer, separating the two aromatic systems. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, favoring interactions with polar binding pockets .
Synthetic Pathways and Optimization
Key Reaction Steps
The synthesis typically proceeds via a three-step sequence:
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Formation of 4-(4-Fluorophenyl)piperazine:
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Purification:
Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | CuI, L-proline, K₂CO₃ | DMF | 110°C | 72% |
| 2 | Et₃N, CH₃CN | CH₃CN | Reflux | 65% |
| 3 | Silica gel chromatography | - | Ambient | 89% |
Side reactions, such as over-fluorination or ketone reduction, are mitigated by strict temperature control and inert atmospheres .
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